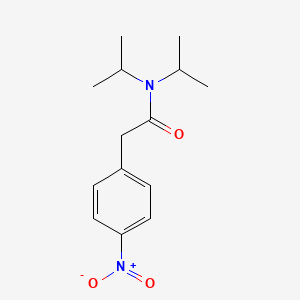
ethyl (2-bromo-4-formylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-bromo-4-formylphenoxy)acetate, also known as ethyl bromoformylphenoxyacetate, is a chemical compound that is widely used in scientific research. It is a white to off-white crystalline powder with a molecular weight of 329.17 g/mol. This compound has various applications in the field of organic synthesis, medicinal chemistry, and drug discovery.
Wirkmechanismus
The mechanism of action of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate is not well-understood. However, it is believed that the compound acts as a nucleophile in various reactions, which leads to the formation of new organic compounds. The presence of the bromine atom in the molecule also makes it a good leaving group, which facilitates the reaction with other compounds.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate. However, the organic compounds synthesized using this compound have been reported to possess various biological activities, as mentioned earlier.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate in lab experiments are its high purity, easy availability, and well-established synthesis method. However, the limitations include its potential toxicity and the need for proper handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate in scientific research. One potential direction is the synthesis of new benzofuran derivatives with improved biological activities. Another direction is the synthesis of pyrazole derivatives with novel structures and biological activities. Furthermore, the use of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate in the synthesis of chalcone derivatives with improved antioxidant and anti-inflammatory activities is another potential direction for future research. Overall, the potential applications of this compound in organic synthesis and drug discovery make it an important area of research for future investigations.
Synthesemethoden
The synthesis of ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate involves the reaction of 2-bromo-4-hydroxybenzaldehyde with ethyl (2-bromo-4-formylphenoxy)acetate bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl (2-bromo-4-formylphenoxy)acetateformamide or dimethyl (2-bromo-4-formylphenoxy)acetate sulfoxide at a suitable temperature and for a specific duration to obtain the desired product. This synthesis method is well-established and has been reported in various scientific literature.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-bromo-4-formylphenoxy)acetate has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of benzofuran derivatives, which have potential biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. This compound is also used in the synthesis of pyrazole derivatives, which have been reported to possess anti-tumor, anti-inflammatory, and anti-diabetic activities. Furthermore, ethyl (2-bromo-4-formylphenoxy)acetate (2-bromo-4-formylphenoxy)acetate has been used in the synthesis of chalcone derivatives, which have potential antioxidant, anti-inflammatory, and anti-tumor properties.
Eigenschaften
IUPAC Name |
ethyl 2-(2-bromo-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-4-3-8(6-13)5-9(10)12/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVGPQDCKAEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-bromo-4-formylphenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)
![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)
![N-[4-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5775413.png)

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate](/img/structure/B5775426.png)
![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)



![2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5775467.png)